molecular formula C10H16N3O13P3 B219478 Cyclopentenylcytosine 6-triphosphate CAS No. 118045-71-9

Cyclopentenylcytosine 6-triphosphate

Cat. No. B219478
CAS RN: 118045-71-9
M. Wt: 479.17 g/mol
InChI Key: SDWSIGMPZFNONK-VDAHYXPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentenylcytosine 6-triphosphate (CPEC-TTP) is a nucleoside analog that has been synthesized and studied for its potential use in scientific research. It is a modified version of cytosine, one of the four nucleotide bases that make up DNA and RNA. CPEC-TTP is unique in that it has a cyclopentenyl group attached to the cytosine base, which alters its properties and makes it useful for certain applications.

Mechanism of Action

Cyclopentenylcytosine 6-triphosphate works by inhibiting the activity of DNA methyltransferases, which are enzymes that add methyl groups to DNA. Methylation can affect gene expression by altering the way that DNA is packaged and accessed by the cell's machinery. By inhibiting DNA methyltransferases, Cyclopentenylcytosine 6-triphosphate can alter gene expression and potentially have therapeutic effects.
Biochemical and Physiological Effects:
Cyclopentenylcytosine 6-triphosphate has been shown to have biochemical and physiological effects in cells and animals. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, potentially through its effects on gene expression. It has also been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of Cyclopentenylcytosine 6-triphosphate is that it is a specific inhibitor of DNA methyltransferases, which can be useful for studying the role of these enzymes in gene expression and disease. However, one limitation is that it may have off-target effects on other enzymes or pathways, which could complicate the interpretation of results.

Future Directions

There are several potential future directions for research on Cyclopentenylcytosine 6-triphosphate. One area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Another area of interest is its effects on other epigenetic modifications, such as histone modifications. Finally, there may be potential for the development of other nucleoside analogs based on the Cyclopentenylcytosine 6-triphosphate structure.

Synthesis Methods

Cyclopentenylcytosine 6-triphosphate can be synthesized using a multi-step process that involves the modification of cytosine. The first step is to protect the amine group on the cytosine molecule, which is done using a protecting group such as tert-butyldimethylsilyl (TBDMS). The next step is to add the cyclopentenyl group to the cytosine base using a palladium-catalyzed coupling reaction. Finally, the protecting group is removed to reveal the Cyclopentenylcytosine 6-triphosphate molecule.

Scientific Research Applications

Cyclopentenylcytosine 6-triphosphate has been studied for its potential use in scientific research, particularly in the field of epigenetics. Epigenetics is the study of changes in gene expression that do not involve changes to the underlying DNA sequence. Cyclopentenylcytosine 6-triphosphate has been shown to inhibit the activity of DNA methyltransferases, which are enzymes that add methyl groups to DNA and can affect gene expression. This inhibition can lead to changes in gene expression and may have therapeutic applications in diseases such as cancer.

properties

CAS RN

118045-71-9

Product Name

Cyclopentenylcytosine 6-triphosphate

Molecular Formula

C10H16N3O13P3

Molecular Weight

479.17 g/mol

IUPAC Name

[[(3R,4S,5R)-3-(4-amino-2-oxopyrimidin-1-yl)-4,5-dihydroxycyclopenten-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N3O13P3/c11-7-1-2-13(10(16)12-7)6-3-5(8(14)9(6)15)4-24-28(20,21)26-29(22,23)25-27(17,18)19/h1-3,6,8-9,14-15H,4H2,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19)/t6-,8-,9+/m1/s1

InChI Key

SDWSIGMPZFNONK-VDAHYXPESA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@@H]2C=C([C@H]([C@H]2O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

SMILES

C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

synonyms

CPC TP
CPEC-TP
cyclopentenyl cytosine 5'-triphosphate
cyclopentenylcytosine 6-triphosphate

Origin of Product

United States

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